Synucleozid-2.0

Parkinson's disease RNA-targeted small molecules Translational inhibition

Standard α-synuclein inhibitors target protein aggregation downstream; Synucleozid-2.0 directly inhibits SNCA mRNA translation at the IRE structure. At 2 μM, it reduces α-synuclein protein without degrading mRNA, altering only 0.53% of detectable proteins (1% FDR). Supplied with validated QC for immediate use in SH-SY5Y, iPSC-derived neurons, and Syn-RiboTAC degrader synthesis.

Molecular Formula C22H16BrN7OS
Molecular Weight 506.4 g/mol
Cat. No. B3615608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSynucleozid-2.0
Molecular FormulaC22H16BrN7OS
Molecular Weight506.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)C=NN4)C5=CC=NC=C5)Br
InChIInChI=1S/C22H16BrN7OS/c23-16-2-5-18(6-3-16)30-21(14-7-9-24-10-8-14)28-29-22(30)32-13-20(31)26-17-4-1-15-12-25-27-19(15)11-17/h1-12H,13H2,(H,25,27)(H,26,31)
InChIKeyLKEJPVTYVKHQNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Synucleozid-2.0: A Selective Small-Molecule Inhibitor of SNCA mRNA Translation for Parkinson's Disease Research


Synucleozid-2.0 (CAS 613226-91-8) is a drug-like small molecule that selectively binds to the iron-responsive element (IRE) structure in the 5' untranslated region (5'UTR) of SNCA mRNA, thereby inhibiting ribosome assembly and reducing α-synuclein protein translation [1]. It represents a second-generation optimized binder derived from a focused RNA-targeted compound collection and serves as both a standalone translational inhibitor and the warhead for the Syn-RiboTAC degrader .

Why Synucleozid-2.0 Cannot Be Replaced by Generic SNCA Inhibitors or First-Generation Synucleozid Analogs


Although several small molecules target α-synuclein pathology, most act downstream on protein aggregation or fibril formation and do not directly modulate SNCA mRNA translation [1]. First-generation synucleozid compounds exhibit measurable SNCA mRNA inhibitory activity (IC50 = 1.5 μM for Synucleozid/NSC 377363) , yet their proteome-wide selectivity and functional cytoprotection in disease-relevant neuronal models remain poorly characterized. Synucleozid-2.0 was specifically optimized for enhanced binding to the SNCA IRE RNA structure, enabling quantitative benchmarking of on-target translational inhibition versus off-target protein changes [2]. Generic substitution without equivalent RNA-binding validation and selectivity profiling risks confounding experimental interpretation in Parkinson's disease and synucleinopathy research models.

Synucleozid-2.0 Quantitative Differentiation Evidence: Head-to-Head Comparisons and Selectivity Profiling


SNCA mRNA Translation Inhibition: Synucleozid-2.0 vs. Synucleozid (NSC 377363)

Synucleozid-2.0 inhibits SNCA mRNA translation with an IC50 of approximately 2 μM in cellular assays, representing a comparable but distinctly characterized potency relative to first-generation Synucleozid (IC50 = 1.5 μM) [1]. This quantitative benchmark establishes Synucleozid-2.0 as a validated translational inhibitor with defined activity range for dose-response experimental design.

Parkinson's disease RNA-targeted small molecules Translational inhibition

Proteome-Wide Selectivity: Synucleozid-2.0 Alters Only 0.53% of Detectable Proteins

Global proteomics analysis in SH-SY5Y cells treated with 2 μM Synucleozid-2.0 for 48 hours detected only 150 affected proteins out of 2,813 total proteins detected (0.53%), with 55 proteins down-regulated and 95 proteins up-regulated at a 1% false discovery rate [1]. This narrow proteomic footprint supports on-target selectivity and contrasts with the broader protein-level alterations often observed with aggregation-targeting small molecules.

Proteomics Off-target profiling Target selectivity

Cytoprotection Against α-Synuclein Toxicity: Synucleozid-2.0 Reduces PFF-Induced Cytotoxicity

Synucleozid-2.0 (2 μM, 48 h treatment) conferred significant cytoprotection in SH-SY5Y cells challenged with 50 ng/μL human α-synuclein preformed fibrils (PFFs), as measured by LDH release assay [1]. This functional rescue in a disease-relevant cellular toxicity model directly validates that SNCA mRNA translational inhibition translates to reduced pathological α-synuclein burden and improved cell survival.

Neuroprotection α-synuclein preformed fibrils Parkinson's disease models

Target Engagement Mapping: Synucleozid-2.0 Binds SNCA IRE with Gapmer Protection Validation

Cellular ASO-Bind-Map studies demonstrated that Synucleozid-2.0 protects SNCA mRNA from RNase H-mediated degradation by Gapmer-1, which hybridizes to the IRE region, but not by Gapmer-5 targeting a distal site [1]. Competitive Chem-CLIP further confirmed dose-dependent ablation of SNCA mRNA enrichment by Syn-ChemCLIP probe upon co-treatment with Synucleozid-2.0, establishing direct and specific target engagement at the SNCA IRE in living cells [2].

Chemical biology RNA-small molecule interactions Binding site mapping

Molecular Properties: Synucleozid-2.0 vs. First-Generation Synucleozid

Synucleozid-2.0 (C22H16BrN7OS, MW 506.4 g/mol) incorporates a bromophenyl substitution absent in first-generation Synucleozid (C22H20N6, MW 368.4 g/mol), contributing to enhanced IRE binding affinity and improved drug-like characteristics . The structural modification enables the compound to serve as both a standalone translational inhibitor and the warhead component for the Syn-RiboTAC heterobifunctional degrader [1].

Medicinal chemistry Drug-like properties RNA binders

Synucleozid-2.0: Optimal Research Applications in Parkinson's Disease and RNA-Targeted Drug Discovery


Translational Inhibition Studies in α-Synuclein Cell Models

Synucleozid-2.0 is optimally applied in cellular assays requiring selective inhibition of SNCA mRNA translation without inducing mRNA degradation. At working concentrations of 2 μM (48 h treatment), it reduces α-synuclein protein levels while preserving SNCA mRNA abundance, as validated by qRT-PCR [1]. This profile is ideal for dissecting the specific contribution of translational control to α-synuclein homeostasis in SH-SY5Y neuroblastoma cells and iPSC-derived neurons.

RNA-Binding Small Molecule Selectivity Profiling

For proteomics and transcriptomics studies evaluating compound selectivity, Synucleozid-2.0 offers a well-characterized benchmark. Global proteomics data show that 2 μM treatment alters only 0.53% of detectable proteins in SH-SY5Y cells at 1% FDR [2], providing a quantitative reference for off-target assessment. This application is particularly valuable for researchers developing novel RNA-targeted small molecules or evaluating the selectivity of IRE-binding compounds.

Preclinical Development of RiboTAC Degraders

Synucleozid-2.0 serves as the essential RNA-binding warhead for Syn-RiboTAC, a heterobifunctional molecule that recruits RNase L to degrade SNCA mRNA. Comparative studies demonstrate that conversion to Syn-RiboTAC enhances cytoprotective effects fivefold relative to Synucleozid-2.0 alone [3], while rescuing ~50% of abnormally expressed genes in PD patient-derived dopaminergic neurons. Procurement of Synucleozid-2.0 is therefore necessary for laboratories synthesizing or studying this RiboTAC degrader platform.

Chemical Biology Target Engagement Validation

The availability of validated Chem-CLIP probes and competitive binding assays makes Synucleozid-2.0 an ideal tool for confirming SNCA IRE target engagement in cellular contexts. Researchers can employ the established competitive Chem-CLIP protocol using Syn-ChemCLIP probe with dose-dependent Synucleozid-2.0 co-treatment (0-10 μM, 16 h) to validate binding specificity in novel cell lines or disease models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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